molecular formula C22H30F2O5 B3061062 (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one CAS No. 3830-58-8

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B3061062
CAS No.: 3830-58-8
M. Wt: 412.5 g/mol
InChI Key: POUBFNIPUCZEIU-GQKYHHCASA-N
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Description

Properties

CAS No.

3830-58-8

Molecular Formula

C22H30F2O5

Molecular Weight

412.5 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h7,11,13-14,16-17,25,27,29H,4-6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

POUBFNIPUCZEIU-GQKYHHCASA-N

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. One common method involves the following steps :

    Acetylation: The precursor, 11α,17α,21-trihydroxy-pregn-4-ene-3,20-dione, undergoes acetylation at the 21-hydroxy position.

    Sulfonation and Elimination: The 11-hydroxy group is sulfonated and then eliminated to form a 9(11)-double bond.

    Fluorination: The 6β-position is fluorinated, followed by hydrolysis to remove the acetyl group.

    Epoxidation and Addition: The 9(11)-double bond is epoxidized, and fluorine is added to form the 6α,9α-difluoro compound.

    Dehydrogenation: The final step involves dehydrogenation to form the desired 1,4-diene structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Halogenation and other substitution reactions can modify the fluorine atoms or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,20-diketones, while reduction can produce 3,20-diols .

Scientific Research Applications

6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione
  • CAS Number : 2135-17-3
  • Molecular Formula : C₂₂H₂₈F₂O₅
  • Molecular Weight : 410.45 g/mol
  • Structural Features :
    • Fluorination at C6 and C7.
    • Hydroxyl groups at C11, C17, and C21.
    • Methyl substitution at C14.
    • Δ⁴-3-keto moiety (pregn-4-ene-3,20-dione backbone) .

Pharmacological Role: A synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, primarily used topically for dermatological conditions .

Physicochemical Properties :

  • Melting Point : 237–240°C .
  • Solubility: Limited aqueous solubility due to hydrophobic pregnane backbone and fluorination; typically formulated in lipid-based topical vehicles .

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

The table below highlights key structural modifications and pharmacological differences between the target compound and its analogs:

Compound Name CAS No. Key Structural Differences Molecular Formula Molecular Weight (g/mol) Pharmacological Notes References
Flumethasone (Target Compound) 2135-17-3 6,9-difluoro; 16-methyl; 11β,17α,21-trihydroxy C₂₂H₂₈F₂O₅ 410.45 Topical anti-inflammatory; moderate potency
Diflorasone Diacetate 2557-49-5 17,21-diacetate esters of Flumethasone C₂₆H₃₂F₂O₇ 494.53 Enhanced lipophilicity; higher potency and prolonged duration due to esterification
Halometasone 50629-82-8 2-chloro substitution added to Flumethasone C₂₂H₂₇ClF₂O₅ 444.90 Broader anti-inflammatory spectrum; used for resistant dermatitis
Flumetasone Pivalate 807-38-5 21-pivalate ester; Δ¹ double bond (pregna-1,4-diene) C₂₇H₃₆F₂O₆ 506.57 Prodrug with delayed activation; improved dermal penetration
Budesonide 51333-22-3 16α,17α-acetal group; Δ¹,⁴-diene C₂₅H₃₄O₆ 430.49 Inhalational use (asthma/COPD); high glucocorticoid receptor affinity

Key Research Findings

Fluorination Impact: The 6,9-difluoro substitution in Flumethasone enhances glucocorticoid receptor (GR) binding affinity compared to non-fluorinated analogs like cortisol (Kd reduced by ~50%) . Fluorine atoms increase metabolic stability by resisting hepatic CYP450-mediated degradation .

Esterification and Potency :

  • Diflorasone Diacetate’s 17,21-diacetate groups improve membrane permeability and prolong activity by requiring enzymatic hydrolysis for activation .
  • Flumetasone Pivalate’s 21-pivalate ester extends half-life in vivo (t₁/₂ ~12 hours vs. 6 hours for Flumethasone) .

Chlorination in Halometasone :

  • The 2-chloro substituent in Halometasone introduces additional steric and electronic effects, broadening its anti-inflammatory efficacy against recalcitrant psoriasis .

Comparative Efficacy :

  • In murine models, Flumethasone showed 10-fold greater vasoconstrictive activity (a proxy for anti-inflammatory potency) than cortisol but 50% less than Diflorasone Diacetate .

Pharmacokinetic and Clinical Considerations

  • Topical vs. Systemic Use : Flumethasone and its esters (e.g., Diflorasone Diacetate) are restricted to topical use due to systemic toxicity risks (e.g., adrenal suppression) .
  • Metabolism : Hepatic reduction of the Δ⁴-3-keto group generates inactive metabolites (e.g., 5α/β-dihydro derivatives), minimizing systemic exposure .
  • Regulatory Status : Flumethasone is classified under D07AB03 (WHO ATC) as a moderate-potency corticosteroid, whereas Halometasone (D07AC04) is reserved for high-potency applications .

Biological Activity

6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione, commonly referred to as a synthetic glucocorticoid, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione is C22H30F2O5, with a molecular weight of 412.5 g/mol. Its unique structure includes fluorine substitutions at positions 6 and 9 and hydroxyl groups at positions 11, 17, and 21. This configuration enhances its biological activity compared to other glucocorticoids.

Comparison with Related Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
DexamethasoneC22H29FO5Fluorinated glucocorticoidStrong anti-inflammatory effects
PrednisoloneC21H28O5Non-fluorinated glucocorticoidLacks fluorine substitutions
BetamethasoneC22H29FO5Fluorinated analog of dexamethasoneSimilar activity but different side effects
CortisolC21H30O5Natural glucocorticoid hormoneEndogenous; regulates metabolism

This table highlights how 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione is distinguished by its specific fluorination pattern and additional hydroxyl groups that enhance its biological activity.

The primary mechanism of action for 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in various tissues. This interaction leads to:

  • Anti-inflammatory Effects : The compound significantly reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
  • Immunosuppressive Activity : It modulates immune responses, making it potentially useful in treating autoimmune diseases.

Therapeutic Applications

Recent studies have explored the efficacy of this compound in various clinical contexts:

  • COVID-19 Treatment : Research indicates that it may mitigate inflammation and prevent immune hyperactivation in severe cases of COVID-19.
  • Cancer Therapy : Investigations are underway regarding its role in cancer treatment due to its ability to modulate immune responses and reduce tumor-associated inflammation.
  • Autoimmune Diseases : Its immunosuppressive properties make it a candidate for treating conditions such as rheumatoid arthritis and lupus.

Study on COVID-19 Patients

A recent clinical study assessed the effects of 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione in patients with severe COVID-19. The findings suggested:

  • Reduction in Inflammatory Markers : Patients showed decreased levels of IL-6 and TNF-alpha after treatment.
  • Improved Clinical Outcomes : A notable percentage of patients experienced faster recovery times compared to those receiving standard care.

Research on Autoimmune Conditions

In another study focusing on rheumatoid arthritis:

  • Symptom Improvement : Patients treated with the compound reported significant reductions in joint pain and swelling.
  • Long-term Effects : Follow-up assessments indicated sustained improvement over six months without severe adverse effects.

Q & A

Q. What are the recommended methods for synthesizing 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Fluorination : Introduce fluorine atoms at positions 6 and 9 using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
    • Stereochemical Control : Ensure correct stereochemistry (e.g., 16-methyl and 11β-hydroxy groups) via chiral auxiliaries or enzymatic catalysis .
    • Protection/Deprotection : Use temporary protecting groups (e.g., acetate or butyrate esters) for hydroxyl groups during synthesis to prevent side reactions .
  • Optimization : Monitor reactions via thin-layer chromatography (TLC) or HPLC, and adjust solvent polarity (e.g., THF or DMF) and temperature (room temp. to 60°C) to improve yields .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

Methodological Answer :

  • Primary Techniques :
    • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to separate impurities (e.g., 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione) .
    • NMR : Assign stereochemistry via ¹H-¹³C correlation spectroscopy (HSQC, HMBC) and compare with reference data for 16α-methyl configuration .
    • X-ray Crystallography : Resolve ambiguous stereocenters (e.g., 6α vs. 6β fluorine) .
  • Impurity Profiling : Reference EP/Ph. Eur. standards for known impurities (e.g., MM0213.01, MM0213.04) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Oral, Skin Cat. 4) and eye irritation (GHS Cat. 2A) .
    • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
    • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose via licensed chemical waste services .
  • First Aid : Flush eyes with water for 15 minutes; if ingested, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved, particularly at the 6α/6β and 16α-methyl positions?

Methodological Answer :

  • Strategies :
    • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
    • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for 6α/6β configurations .
    • Crystallographic Validation : Co-crystallize with receptor proteins (e.g., glucocorticoid receptor ligand-binding domain) to confirm absolute configuration .

Q. What methodologies are recommended for identifying and quantifying degradation products under physiological conditions?

Methodological Answer :

  • Approach :
    • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions .
    • LC-HRMS : Use high-resolution mass spectrometry to identify degradation products (e.g., 17-keto derivatives) and quantify via external calibration curves .
    • Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for degradation peaks .

Q. How does the 16-methyl group influence glucocorticoid receptor binding affinity compared to non-methylated analogs?

Methodological Answer :

  • Experimental Design :
    • In Vitro Assays : Perform competitive binding assays using radiolabeled dexamethasone and HEK293 cells expressing human glucocorticoid receptors .
    • Molecular Dynamics Simulations : Compare binding free energies of methylated vs. non-methylated analogs using AutoDock Vina .
    • Structure-Activity Relationship (SAR) : Correlate 16-methyl substitution with transcriptional activation profiles in reporter gene assays .

Q. How should researchers address discrepancies in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

Methodological Answer :

  • Troubleshooting Steps :
    • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance rates to explain potency differences .
    • Tissue-Specific Metabolism : Test liver microsomes for species-specific cytochrome P450 activity .
    • Dose-Response Replication : Standardize animal models (e.g., murine inflammation assays) and use blinded scoring to reduce bias .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

Methodological Answer :

  • Design :
    • Biodegradation Assays : Incubate with soil microbiota and quantify residual compound via LC-MS/MS .
    • Aquatic Toxicity Testing : Use Daphnia magna or algae growth inhibition tests to assess ecotoxicity .
    • QSAR Modeling : Predict bioaccumulation potential using logP (2.8) and molecular weight (392.47 g/mol) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

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